6-chloro-1H-purin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-purin-2-amine typically involves the chlorination of purine derivatives. One common method involves the reaction of diacetyl guanine with triethylmethylammonium chloride and triethylamine in acetonitrile at 50°C . Another approach includes the interaction of 6-chloropurine with heterocyclic amines without any catalyst or with sulfuric acid in water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-purin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of 6-aminopurine derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, the compound’s structure suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions
Common reagents for nucleophilic substitution include primary and secondary amines, often in polar solvents like butanol, ethanol, or dimethylformamide, with or without tertiary amines as catalysts .
Major Products
The major products formed from these reactions include various 6-aminopurine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Chloro-1H-purin-2-amine has several scientific research applications:
Chemistry: It is used in the synthesis of nucleoside analogs and other purine derivatives.
Medicine: It has shown potential anticancer activity and is used in the development of chemotherapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 6-chloro-1H-purin-2-amine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation, making it a potential anticancer agent . The compound’s molecular targets include enzymes involved in nucleotide synthesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
6-Chloroguanine: Another chlorinated purine derivative with similar applications in nucleoside synthesis.
2,6-Dichloropurine: A compound with two chlorine atoms, used in similar synthetic applications.
2-Chloroadenine: A related compound with a chlorine atom at a different position, used in biochemical research.
Uniqueness
6-Chloro-1H-purin-2-amine is unique due to its specific substitution pattern, which allows for selective reactions and the formation of distinct derivatives. Its ability to be incorporated into nucleic acids and interfere with cellular processes also sets it apart from other similar compounds .
Properties
IUPAC Name |
6-chloro-1H-purin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYIULNRIVUMTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=NC2=N1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NC(=NC2=N1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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